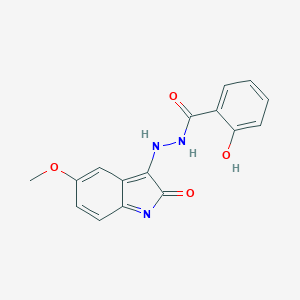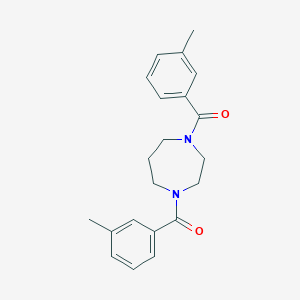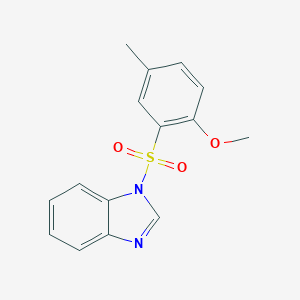![molecular formula C15H17N5O4S B246389 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide, also known as MTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAA is a thiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways and cellular processes. 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer activity. In addition, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may underlie its effects on neuronal function.
Biochemical and Physiological Effects:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel and neurotransmitter receptor activity, and inhibition of DNA synthesis and repair enzymes. These effects suggest that 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide may have potential therapeutic applications in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its broad range of potential applications, which makes it a versatile tool for investigating various biological processes. However, one limitation is that the exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One area of interest is the development of new compounds based on the 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide scaffold with improved activity and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide on ion channels and neurotransmitter receptors, which may provide insights into the development of new therapies for neurological disorders. Finally, further research is needed to fully understand the anti-cancer activity of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide and to determine its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-amine with ethyl 2-bromoacetate, followed by reaction with methyl hydrazinecarboxylate and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The resulting product can be purified using column chromatography and characterized using various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anti-cancer drugs. In neurobiology, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have therapeutic potential for the treatment of neurological disorders. In drug discovery, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been used as a scaffold for the development of new compounds with improved activity and specificity.
Eigenschaften
Molekularformel |
C15H17N5O4S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-4-2-1-3-11(12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22)/b11-9+ |
InChI-Schlüssel |
TYTGDKAOGJWARW-PKNBQFBNSA-N |
Isomerische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN/C=C/3\C=CC=CC3=O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
Kanonische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)




![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)